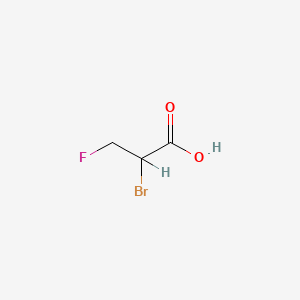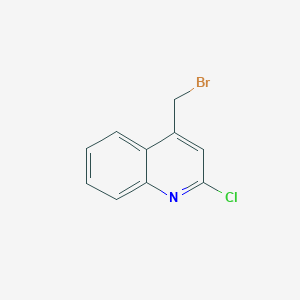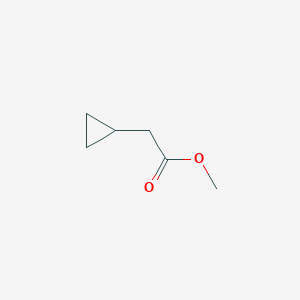
3-Brom-2-(brommethyl)propionsäure
Übersicht
Beschreibung
3-Bromo-2-(bromomethyl)propionic acid: is an organic compound with the molecular formula C4H6Br2O2 . It is a white to cream to brown crystalline powder or solid. This compound is primarily used as an organic building block in the synthesis of various beta-substituted acrylates and beta-lactams .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-2-(bromomethyl)propionic acid is used as a building block in the synthesis of beta-substituted acrylates and beta-lactams. These compounds are valuable intermediates in organic synthesis and are used in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is used in the synthesis of radiolabeled cyclic melanotropin peptides for melanoma imaging. These peptides are used in single-photon emission computed tomography (SPECT) imaging to detect melanoma tumors .
Industry: In the industrial sector, 3-Bromo-2-(bromomethyl)propionic acid is used in the production of specialty chemicals and materials. It is also used in the synthesis of methanesulphonate-derived lipid chains for attachment of proteins to lipid membranes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Bromo-2-(bromomethyl)propionic acid can be synthesized through the bromination of 2-(bromomethyl)propionic acid. The reaction typically involves the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the desired positions on the propionic acid molecule .
Industrial Production Methods: In industrial settings, the production of 3-Bromo-2-(bromomethyl)propionic acid may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-2-(bromomethyl)propionic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .
Cyclization Reactions: The compound can undergo cyclization reactions to form beta-lactams by reacting with amides under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and other nucleophiles in solvents like acetonitrile or dimethylformamide.
Cyclization: Amides in the presence of suitable catalysts and solvents.
Major Products:
Substitution Reactions: Products with substituted functional groups replacing the bromine atoms.
Cyclization Reactions: Beta-lactams and other cyclic compounds
Wirkmechanismus
The mechanism of action of 3-Bromo-2-(bromomethyl)propionic acid involves its reactivity with nucleophiles and its ability to undergo cyclization reactions. The bromine atoms in the compound are highly reactive and can be easily substituted by nucleophiles, leading to the formation of various substituted products. The compound’s ability to undergo cyclization reactions allows it to form beta-lactams, which are important intermediates in the synthesis of antibiotics and other pharmaceuticals .
Vergleich Mit ähnlichen Verbindungen
- 3-Chloro-2-chloromethyl-1-propene
- Methyl 3-bromo-2-(bromomethyl)propionate
- 2,3-Dibromopropionic acid
- 3,3’-Dichloropivalic acid
- Dibromoacetic acid
- Chlorodifluoroacetic acid
- 4-Iodo-L-phenylalanine
- Methyl alpha-bromoisobutyrate
- 3-Amino-2-fluoropropionic acid
- 2-Bromo-2-methylpropionic acid
Uniqueness: 3-Bromo-2-(bromomethyl)propionic acid is unique due to its dual bromine substitution, which makes it highly reactive and versatile in various chemical reactions. Its ability to form beta-lactams through cyclization reactions sets it apart from other similar compounds, making it valuable in the synthesis of pharmaceuticals and specialty chemicals .
Eigenschaften
IUPAC Name |
3-bromo-2-(bromomethyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2O2/c5-1-3(2-6)4(7)8/h3H,1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZJWQCLWOQDQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20312632 | |
| Record name | 3-Bromo-2-(bromomethyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20312632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41459-42-1 | |
| Record name | 3-Bromo-2-(bromomethyl)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41459-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-(bromomethyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041459421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-2-(bromomethyl)propionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259720 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-2-(bromomethyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20312632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of 3-Bromo-2-(bromomethyl)propionic acid?
A1: 3-Bromo-2-(bromomethyl)propionic acid serves as a valuable starting material for synthesizing various organic compounds. For example, it can be used to prepare:
- Substituted propenoates: Reacting the acid with thiophenol under appropriate conditions yields t-butyl 2-(phenylthiomethyl)propenoate, t-butyl and methyl 3-(phenylthio)-2-(phenylthiomethyl)propenoate, and the corresponding carboxylic acids. []
- Arylidene-β-lactams: The acid can be used to synthesize exo-methylene-β-lactams, which further react with arene diazonium salts in a Palladium-catalyzed Heck-type arylation to yield arylidene-β-lactams with high exo-regioselectivity and E-stereoselectivity. []
- Arsonomethyl Analogues: Reacting 3-Bromo-2-(bromomethyl)propionic acid with alkaline arsenite produces (RS)-3-Arsono-2-(hydroxymethyl)propionic acid. This compound acts as a substrate for yeast enolase, albeit with lower affinity and catalytic activity compared to the natural substrate, 2-phospho-D-glycerate. []
Q2: Why are arene diazonium salts preferred over traditional aryl halides in the synthesis of arylidene-β-lactams from 3-Bromo-2-(bromomethyl)propionic acid derivatives?
A: While aryl iodides, triflates, or bromides could theoretically be used in the Heck reaction with exo-methylene-β-lactams (derived from 3-Bromo-2-(bromomethyl)propionic acid), they result in low yields due to extensive decomposition of the starting materials at the elevated temperatures required. [] Arene diazonium salts provide a significant advantage as they allow the reaction to proceed under milder conditions, resulting in significantly improved yields and selectivities of the desired arylidene-β-lactams. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















